
2-(4-Acetyl-3-iodophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetyl-3-iodophenyl)acetic acid is an organic compound with the molecular formula C10H9IO3 It is a derivative of acetic acid, where the hydrogen atom of the acetic acid is replaced by a 4-acetyl-3-iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetyl-3-iodophenyl)acetic acid typically involves the iodination of 4-acetylphenylacetic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium to introduce the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or even further to a hydrocarbon.
Substitution: The iodine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-(4-carboxy-3-iodophenyl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-3-iodophenyl)acetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
科学的研究の応用
2-(4-Acetyl-3-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-(4-Acetyl-3-iodophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and acetyl group play crucial roles in its reactivity and interaction with biological molecules.
類似化合物との比較
- 2-(4-Iodophenyl)acetic acid
- 4-Iodophenylacetic acid
- 2-Iodophenylacetic acid
Comparison: 2-(4-Acetyl-3-iodophenyl)acetic acid is unique due to the presence of both an acetyl group and an iodine atom on the aromatic ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds that may lack one of these functional groups. The acetyl group enhances its potential for further chemical modifications, while the iodine atom provides a site for nucleophilic substitution reactions.
特性
分子式 |
C10H9IO3 |
|---|---|
分子量 |
304.08 g/mol |
IUPAC名 |
2-(4-acetyl-3-iodophenyl)acetic acid |
InChI |
InChI=1S/C10H9IO3/c1-6(12)8-3-2-7(4-9(8)11)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChIキー |
FLFHPLLTDBVLLO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


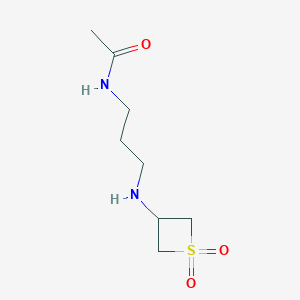
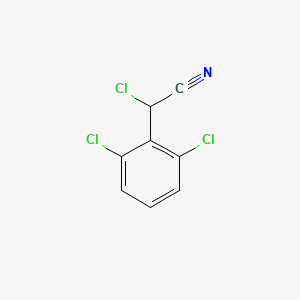
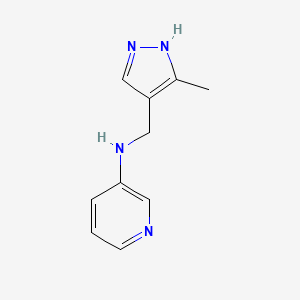

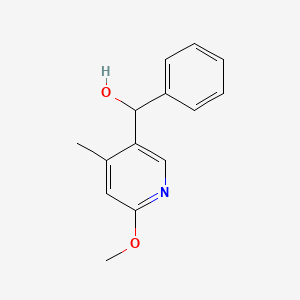

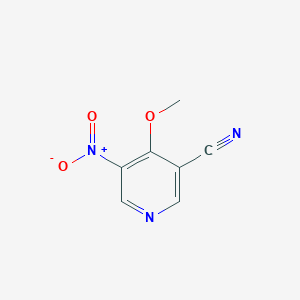
![Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13013440.png)
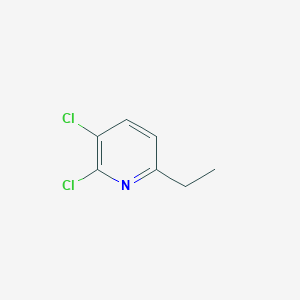
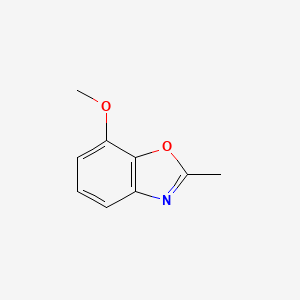
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13013464.png)
![trans-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole;hydrochloride](/img/structure/B13013466.png)

![3-Bromo-2-methylfuro[3,2-c]pyridine](/img/structure/B13013497.png)
